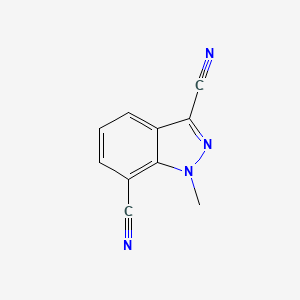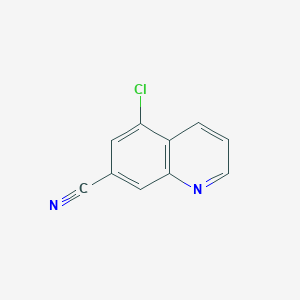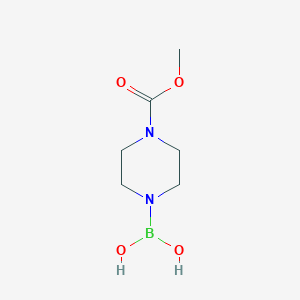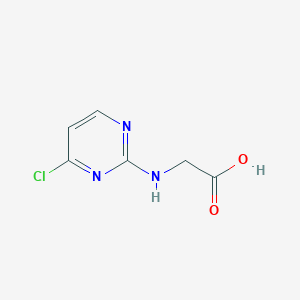
6-Methyl-1H-indazol-5-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-1H-indazol-5-amine hydrochloride is an organic compound belonging to the indazole family, which is characterized by a bicyclic structure consisting of a pyrazole ring fused to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-1H-indazol-5-amine hydrochloride typically involves the formation of the indazole core followed by functionalization at specific positions. One common method includes the cyclization of 2-azidobenzaldehydes with amines under reductive conditions . Another approach involves the Cu(OAc)2-catalyzed formation of N-N bonds using oxygen as the terminal oxidant .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts, such as copper or silver, can enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 6-Methyl-1H-indazol-5-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at specific positions on the indazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may involve the use of halogenating agents or organometallic reagents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
6-Methyl-1H-indazol-5-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-Methyl-1H-indazol-5-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an inhibitor of certain kinases, thereby modulating signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
1H-Indazole: The parent compound with a similar core structure but lacking the methyl and amine substituents.
2H-Indazole: Another tautomeric form of indazole with different stability and reactivity.
5-Amino-1-methyl-1H-indazole: A closely related compound with similar functional groups but different substitution patterns.
Uniqueness: 6-Methyl-1H-indazol-5-amine hydrochloride is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other indazole derivatives .
Propiedades
Fórmula molecular |
C8H10ClN3 |
|---|---|
Peso molecular |
183.64 g/mol |
Nombre IUPAC |
6-methyl-1H-indazol-5-amine;hydrochloride |
InChI |
InChI=1S/C8H9N3.ClH/c1-5-2-8-6(3-7(5)9)4-10-11-8;/h2-4H,9H2,1H3,(H,10,11);1H |
Clave InChI |
PHGGTJQXCUOBGU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1N)C=NN2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1H-thiazolo[4,5-f]indazol-6-amine](/img/structure/B11908102.png)




